[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid: is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The compound contains a cyclopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: Cyclopropyl groups can be synthesized using methods such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the cyclopropyl group and the pyrrolidine ring with an amino-acetic acid moiety.
Industrial Production Methods
Industrial production of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imposes conformational rigidity, which can enhance binding affinity and selectivity . The pyrrolidine ring and amino-acetic acid moiety contribute to the overall pharmacophore, facilitating interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group and an amine moiety, but lacks the pyrrolidine ring and amino-acetic acid group.
Pyrrolidine-2-carboxylic acid: Contains a pyrrolidine ring and a carboxylic acid group, but lacks the cyclopropyl group.
Cyclopropylacetic acid: Contains a cyclopropyl group and an acetic acid moiety, but lacks the pyrrolidine ring.
Uniqueness
- The combination of a cyclopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety in [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid provides a unique structural framework that can enhance its reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQOUAQSIFUAKE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.